molecular formula C13H17IO3 B14601032 hexyl (4-iodophenyl) carbonate CAS No. 60075-60-7

hexyl (4-iodophenyl) carbonate

Cat. No.: B14601032
CAS No.: 60075-60-7
M. Wt: 348.18 g/mol
InChI Key: LHEMZFYPDHEYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl (4-iodophenyl) carbonate is a carbonate ester comprising a hexyl chain and a 4-iodophenyl group linked via a carbonate functional group (–O–(C=O)–O–).

Synthesis routes for similar compounds involve coupling reactions using carbonate linkers (e.g., hexyl carbonate in ) or iodonium salt precursors (). Applications may include prodrug systems (as seen in ) or radiopharmaceutical precursors, leveraging iodine’s isotopic versatility.

Properties

CAS No.

60075-60-7

Molecular Formula

C13H17IO3

Molecular Weight

348.18 g/mol

IUPAC Name

hexyl (4-iodophenyl) carbonate

InChI

InChI=1S/C13H17IO3/c1-2-3-4-5-10-16-13(15)17-12-8-6-11(14)7-9-12/h6-9H,2-5,10H2,1H3

InChI Key

LHEMZFYPDHEYCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)OC1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl (4-iodophenyl) carbonate can be synthesized through a multi-step process. One common method involves the reaction of 4-iodophenol with hexyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-Iodophenol+Hexyl chloroformateTriethylamineHexyl (4-iodophenyl) carbonate\text{4-Iodophenol} + \text{Hexyl chloroformate} \xrightarrow{\text{Triethylamine}} \text{this compound} 4-Iodophenol+Hexyl chloroformateTriethylamine​Hexyl (4-iodophenyl) carbonate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Hexyl (4-iodophenyl) carbonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenyl ring can be oxidized under specific conditions to form quinones.

    Reduction: The carbonate group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl carbonates.

    Oxidation: Formation of iodophenyl quinones.

    Reduction: Formation of hexyl phenol and carbon dioxide.

Scientific Research Applications

Hexyl (4-iodophenyl) carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of hexyl (4-iodophenyl) carbonate involves its interaction with nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonate group can undergo hydrolysis to release carbon dioxide and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Diphenyl Carbonate (CAS 102-09-0)

  • Structure : Two phenyl groups linked via a carbonate group.
  • Key Differences : Lacks the hexyl chain and iodine substituent.
  • Properties : Higher rigidity due to aromatic rings; lower hydrophobicity compared to hexyl derivatives.
  • Applications : Industrial polymer production (e.g., polycarbonates).
  • Reactivity : Less reactive toward nucleophilic substitution due to absence of iodine.

6-(4-Hydroxyphenoxy)hexyl tert-Butyl Carbonate

  • Structure: Hexyl chain with a 4-hydroxyphenoxy group and a tert-butyl carbonate.
  • Key Differences : Hydroxyl group replaces iodine; tert-butyl enhances steric bulk.
  • Properties : Increased solubility in polar solvents due to hydroxyl group; molecular weight = 310.39 g/mol ().
  • Applications: Potential use in controlled-release systems, similar to prodrug linkers.

Hexyl 2-(4-Iodobenzyl)hexyl Carbonate

  • Structure : Hexyl chain with a 4-iodobenzyl substituent.
  • Key Differences : Iodine is on a benzyl group rather than a phenyl ring.
  • Reactivity : Benzyl iodine may exhibit different substitution kinetics compared to aryl iodine.

Functional Analogues

Hexyl Isobutyrate

  • Structure : Hexyl ester of isobutyric acid.
  • Key Differences : Ester (–COO–) vs. carbonate (–O–CO–O–) functional group.
  • Properties : Faster hydrolysis rates compared to carbonates due to ester’s lower stability.
  • Applications : Fragrance and flavor industries.

Diethyl Carbonate

  • Structure : Ethyl groups linked via carbonate.
  • Key Differences: Shorter alkyl chains (ethyl vs.
  • Properties : Lower molecular weight (118.13 g/mol vs. ~350 g/mol estimated for hexyl (4-iodophenyl) carbonate); higher volatility.

Physicochemical and Reactivity Comparisons

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₃H₁₇IO₃ ~348.1 (estimated) Carbonate, 4-iodophenyl
Diphenyl carbonate C₁₃H₁₀O₃ 214.22 Carbonate, phenyl
6-(4-Hydroxyphenoxy)hexyl tert-butyl carbonate C₁₇H₂₆O₅ 310.39 Carbonate, hydroxyl, tert-butyl
Hexyl isobutyrate C₁₀H₂₀O₂ 172.27 Ester, isobutyrate

Reactivity Trends

  • Nucleophilic Substitution : The iodine in this compound may act as a leaving group in reactions, similar to iodonium salts (), enabling fluorination or radio-labeling.
  • Hydrolysis : Carbonates generally hydrolyze slower than esters (e.g., hexyl isobutyrate) but faster than carbamates.
  • Thermal Stability : Hexyl chains may lower melting points compared to diphenyl carbonate (mp 78–80°C), though iodine’s electron-withdrawing effect could increase thermal stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.